5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole
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Overview
Description
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem reaction, which involves an intermolecular amination followed by an intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of carbazole derivatives often employs palladium-catalyzed reactions due to their efficiency and high yield. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to drastically reduce reaction times and improve compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives .
Scientific Research Applications
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler structure with similar electronic properties.
Indole: Shares the indole moiety but lacks the biphenyl groups.
Biphenyl: Contains the biphenyl structure but lacks the indole and carbazole moieties.
Uniqueness
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is unique due to its combination of biphenyl and carbazole structures, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C42H28N2 |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
9-(3-phenylphenyl)-14-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C42H28N2/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)43-37-20-9-7-18-35(37)41-39(43)26-27-40-42(41)36-19-8-10-21-38(36)44(40)34-17-11-16-32(28-34)30-14-5-2-6-15-30/h1-28H |
InChI Key |
AHYYXPDJBHUGOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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